molecular formula C9H7F3N2 B8674647 Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]- CAS No. 24889-96-1

Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]-

Cat. No.: B8674647
CAS No.: 24889-96-1
M. Wt: 200.16 g/mol
InChI Key: KOYLOSKLPZPOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]- is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, 2-[[3-(trifluoromethyl)phenyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24889-96-1

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]acetonitrile

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,14H,5H2

InChI Key

KOYLOSKLPZPOGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroacetonitrile (16 g), m-aminobenzotrifluoride (32.2 g), K2CO3 (39.2 g) and DMSO (40 ml) were heated with stirring in a round-bottomed three-necked flask at 70°-80° C. for 4.0 hours. Pouring the reaction mixture into approximately 1 liter of ice and water resulted in the formation of an oil. The mixture was extracted with CH2Cl2 and the extracts obtained treated with diatomaceous earth and activated charcoal, and then filtered. The filtrate was taken to dryness, which gave 29.5 g of m-trifluoromethylanilinoacetonitrile as a dark oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
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Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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